molecular formula C24H29ClN2O5S B12213685 [4-chloro-3-(piperidin-1-ylsulfonyl)phenyl](6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone

[4-chloro-3-(piperidin-1-ylsulfonyl)phenyl](6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B12213685
M. Wt: 493.0 g/mol
InChI Key: XUNAONIEBIOQKB-UHFFFAOYSA-N
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Description

4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl group with a piperidinylsulfonyl moiety and a dimethoxy-substituted isoquinoline ring. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone typically involves multiple steps, starting with the preparation of the core phenyl and isoquinoline structures. The chlorinated phenyl group can be synthesized through electrophilic aromatic substitution reactions, while the isoquinoline ring is often constructed via Pictet-Spengler cyclization. The piperidinylsulfonyl group is introduced through nucleophilic substitution reactions, followed by sulfonylation using reagents such as sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also consider factors such as reaction time, reagent availability, and waste management to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with desired properties.

Biology

Biologically, this compound may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form specific interactions with these targets can lead to the discovery of new biochemical pathways and mechanisms.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may explore its efficacy in treating various diseases, its pharmacokinetics, and its safety profile. Its unique structure could provide a basis for the development of new drugs with improved efficacy and reduced side effects.

Industry

Industrially, 4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone may be used in the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility makes it a valuable intermediate in the production of high-value products.

Mechanism of Action

The mechanism of action of 4-chloro-3-(piperidin-1-ylsulfonyl)phenyl-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic or biochemical effects.

Properties

Molecular Formula

C24H29ClN2O5S

Molecular Weight

493.0 g/mol

IUPAC Name

(4-chloro-3-piperidin-1-ylsulfonylphenyl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C24H29ClN2O5S/c1-16-19-15-22(32-3)21(31-2)13-17(19)9-12-27(16)24(28)18-7-8-20(25)23(14-18)33(29,30)26-10-5-4-6-11-26/h7-8,13-16H,4-6,9-12H2,1-3H3

InChI Key

XUNAONIEBIOQKB-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4)OC)OC

Origin of Product

United States

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